molecular formula C19H25N3O2 B4453476 N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B4453476
M. Wt: 327.4 g/mol
InChI Key: UNNQBVFVKJVSKV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxolane ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(oxolan-2-ylmethylamino)acetamide
  • N-cyclohexyl-2-aminoethanesulfonic acid

Uniqueness

N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to its combination of a cyclohexyl group, an oxolane ring, and a benzodiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(oxolan-2-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(20-14-7-2-1-3-8-14)13-22-16-10-5-4-9-15(16)21-19(22)17-11-6-12-24-17/h4-5,9-10,14,17H,1-3,6-8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNQBVFVKJVSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N=C2C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
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N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Reactant of Route 6
N-cyclohexyl-2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

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